molecular formula C12H23NO2 B2835113 (R)-tert-Butyl 2-ethylpiperidine-1-carboxylate CAS No. 664364-76-5

(R)-tert-Butyl 2-ethylpiperidine-1-carboxylate

Cat. No.: B2835113
CAS No.: 664364-76-5
M. Wt: 213.321
InChI Key: TZODONUATMTJPI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 2-ethylpiperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications. Piperidine derivatives are widely used as building blocks in the synthesis of various bioactive molecules due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethylpiperidine-1-carboxylate with a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as methanol or ethanol and may require specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-ethylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

®-tert-Butyl 2-ethylpiperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2-ethylpiperidine-1-carboxylate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of enantiomerically pure pharmaceuticals and other specialized applications .

Properties

IUPAC Name

tert-butyl (2R)-2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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